7-Hydroxyolivacine

Description

Classification and Significance within Natural Products Chemistry

Olivacine (B1677268) and its derivatives belong to the pyrido[4,3-b]carbazole class of alkaloids nih.govmdpi.comsmolecule.comnih.govmdpi.comresearchgate.netmdpi.compsu.edu. These compounds are characterized by a tetracyclic fused ring system, comprising a pyridine (B92270) ring fused to a carbazole (B46965) skeleton. As natural products, olivacines are typically isolated from plant sources, most notably from species within the Aspidosperma genus, such as Aspidosperma olivaceum, and also found in Tabernaemontana species nih.govmdpi.commdpi.comresearchgate.netmdpi.comnih.gov.

The primary significance of the olivacine alkaloid family lies in their remarkable antiproliferative and antitumor activities nih.govsmolecule.comnih.govmdpi.comresearchgate.netmdpi.comresearchgate.net. Research has indicated that these compounds exert their effects through mechanisms such as DNA intercalation and the inhibition of topoisomerase II, enzymes crucial for DNA replication and cell division mdpi.comsmolecule.comnih.govresearchgate.netmdpi.com. Olivacine is structurally an isomer of ellipticine (B1684216), another well-studied pyrido[4,3-b]carbazole alkaloid with similar biological activities mdpi.commdpi.comresearchgate.netmdpi.com. Studies have suggested that certain olivacine derivatives may exhibit enhanced efficacy or a more favorable therapeutic index compared to established chemotherapeutic agents like doxorubicin (B1662922) and even ellipticine itself nih.govsmolecule.commdpi.comresearchgate.net.

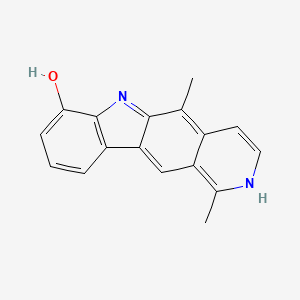

7-Hydroxyolivacine, specifically, is identified by its chemical formula C₁₈H₁₆N₂O and is a member of this pyrido-carbazole group ontosight.ai. Its structure features hydroxyl and methyl substituents on the core pyrido[4,3-b]carbazole framework.

Table 1: Classification and Key Characteristics of Olivacine Alkaloids

| Feature | Description |

| Chemical Class | Pyrido[4,3-b]carbazole alkaloids |

| Natural Sources | Primarily Aspidosperma species (e.g., Aspidosperma olivaceum), also found in Tabernaemontana species. nih.govmdpi.commdpi.comresearchgate.netmdpi.comnih.gov |

| Core Structure | Tetracyclic fused ring system (pyridine fused to carbazole) |

| Primary Significance | Potent anticancer, antitumor, and antiproliferative activities. nih.govsmolecule.comnih.govmdpi.comresearchgate.netmdpi.comresearchgate.net |

| Mechanism of Action | DNA intercalation, inhibition of topoisomerase II. mdpi.comsmolecule.comnih.govresearchgate.netmdpi.com |

| Related Compounds | Ellipticine (isomer), with similar activities and mechanisms. mdpi.commdpi.comresearchgate.netmdpi.com |

Historical Overview of Olivacine Alkaloid Discovery and Early Research

The exploration of the olivacine alkaloid family began in the mid-20th century. Olivacine itself was first isolated in 1958 by Schmutz and colleagues from the bark of Aspidosperma olivaceum mdpi.comresearchgate.netmdpi.compreprints.orgresearchgate.net. This discovery occurred shortly after the isolation of its structural isomer, ellipticine, in 1959 mdpi.commdpi.comresearchgate.netmdpi.com.

The scientific interest in olivacine significantly grew around 1966 following the discovery of its notable anticancer properties nih.gov. This finding spurred considerable research efforts aimed at understanding its mechanism of action and developing synthetic routes to produce sufficient quantities of the compound for further biological evaluation nih.gov. Early research focused on elucidating its interactions with DNA and its role as a topoisomerase II inhibitor, establishing its potential as an antineoplastic agent mdpi.comsmolecule.comnih.govresearchgate.netmdpi.com. The comparative studies with ellipticine also highlighted the therapeutic potential of this alkaloid class, leading to the synthesis of numerous derivatives in attempts to enhance efficacy and reduce toxicity nih.govsmolecule.comnih.govmdpi.comresearchgate.net.

Rationale for Academic Investigation of this compound

The academic investigation into this compound is driven by the broader scientific endeavor to optimize the therapeutic potential of the olivacine scaffold for cancer treatment. The established anticancer activity of olivacine and its derivatives provides a strong foundation for exploring structural modifications that could lead to improved pharmacological profiles nih.govsmolecule.comnih.govmdpi.comresearchgate.net.

A key observation from studies on ellipticine and olivacine derivatives is that the introduction of hydroxyl groups, particularly at the C-9 position, can significantly enhance cytostatic activity nih.gov. For instance, 9-hydroxyolivacine (B1213704) has demonstrated substantially increased potency against certain cancer cell lines compared to the parent olivacine compound nih.gov. This finding underscores the importance of hydroxylation in modulating the biological activity of these alkaloids.

Structure

2D Structure

3D Structure

Properties

CAS No. |

83201-13-2 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

1,5-dimethyl-2H-pyrido[3,4-h]carbazol-7-ol |

InChI |

InChI=1S/C17H14N2O/c1-9-11-6-7-18-10(2)13(11)8-14-12-4-3-5-15(20)17(12)19-16(9)14/h3-8,18,20H,1-2H3 |

InChI Key |

DJDTWSONTALCJM-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=CC=C4O)C |

Canonical SMILES |

CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=CC=C4O)C |

Other CAS No. |

83201-13-2 |

Synonyms |

7-hydroxyolivacine |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 7 Hydroxyolivacine

Isolation from Biological Sources

While the parent compound, olivacine (B1677268), has been notably isolated from the bark of the Brazilian tree Aspidosperma olivaceum, direct isolation of 7-Hydroxyolivacine from a natural source is not extensively documented in readily available scientific literature. nih.govresearchgate.net However, its presence as a metabolite of olivacine is well-established. Research has shown that this compound is one of the main products formed when olivacine is incubated with rat hepatic microsomes, indicating a biological transformation process.

Table 1: Documented Occurrence of Olivacine

| Compound | Biological Source | Plant Part | Reference |

| Olivacine | Aspidosperma olivaceum | Bark | nih.gov |

| Olivacine | Aspidosperma ulei | Not specified | nih.gov |

| Olivacine | Aspidosperma australe | Bark | researchgate.net |

This table indicates the established natural sources of the precursor compound, olivacine.

Proposed Enzymatic and Chemical Steps in this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the formation of its precursor, olivacine. The biosynthesis of olivacine itself is part of the broader and complex pathway for tryptophan-derived indole (B1671886) alkaloids.

The journey begins with the amino acid tryptophan, a primary metabolite in plants. Through a series of enzymatic reactions, tryptophan is converted into tryptamine. Concurrently, the shikimate pathway produces chorismate, a crucial branch-point metabolite. Chorismate is then transformed into the iridoid secologanin. The condensation of tryptamine and secologanin is a key step in the biosynthesis of a vast array of indole alkaloids.

While the specific enzymatic machinery leading to olivacine from these precursors is a subject of ongoing research, it is understood to involve a series of cyclizations, decarboxylations, and rearrangements.

The final step in the formation of this compound is the hydroxylation of the olivacine molecule at the C7 position. This transformation is likely catalyzed by a cytochrome P450 monooxygenase. These enzymes are known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including the hydroxylation of aromatic rings. The reaction would involve the activation of molecular oxygen and its insertion onto the olivacine scaffold.

Table 2: Proposed Key Steps in this compound Biosynthesis

| Step | Precursor(s) | Product | Key Enzyme Class (Proposed) |

| 1 | Tryptophan | Tryptamine | Tryptophan decarboxylase |

| 2 | Chorismate | Secologanin | Multiple enzymes |

| 3 | Tryptamine, Secologanin | Strictosidine (and subsequent intermediates) | Strictosidine synthase |

| 4 | Olivacine | This compound | Cytochrome P450 monooxygenase |

Regulation of Biosynthetic Pathways in Producing Organisms

The production of alkaloids in plants, including those of the Aspidosperma genus, is tightly regulated by a complex interplay of genetic and environmental factors. While specific regulatory mechanisms for this compound biosynthesis are not yet elucidated, general principles of alkaloid production in plants can be inferred.

Genetic Regulation: The expression of genes encoding the biosynthetic enzymes is a primary control point. Transcription factors, which are proteins that bind to specific DNA sequences, can activate or repress the transcription of these genes. The presence and activity of these transcription factors can be influenced by developmental cues and environmental signals.

Environmental Factors: The production of secondary metabolites like alkaloids is often a plant's response to its environment. Factors such as light intensity and duration, temperature, nutrient availability, and water stress can significantly influence the accumulation of these compounds. For instance, the production of alkaloids may be upregulated in response to herbivory or pathogen attack, as these compounds often serve as chemical defenses.

Hormonal Control: Plant hormones, such as jasmonates and salicylic acid, are key signaling molecules that mediate responses to stress and regulate various aspects of plant development, including the synthesis of secondary metabolites. It is plausible that these hormones play a role in modulating the biosynthetic pathway leading to olivacine and, consequently, this compound.

Further research is needed to unravel the specific regulatory networks that govern the production of this compound in Aspidosperma and other potential source organisms. Understanding these mechanisms could open avenues for enhancing the production of this and other valuable alkaloids through biotechnological approaches.

Molecular and Cellular Mechanisms of Action of 7 Hydroxyolivacine

Interaction with Nucleic Acids: DNA Intercalation and Binding Dynamics

The primary mechanism of action attributed to olivacine (B1677268) and its derivatives is their ability to function as DNA intercalating agents. nih.govnih.gov Intercalation is a process where molecules insert themselves between the planar base pairs of the DNA double helix. wikipedia.orgpatsnap.com This insertion disrupts the normal structure of DNA, causing it to unwind and lengthen, which can interfere with essential cellular processes like DNA replication and transcription. patsnap.com

For a molecule to intercalate, it typically possesses a flat, planar, and aromatic structure, which allows it to fit within the DNA base stack. patsnap.com The pyridocarbazole system of olivacine provides this necessary planarity. nih.gov Studies on olivacine derivatives, such as S16020-2, have confirmed that they bind to DNA by inserting between adjacent base pairs, inducing an unwinding of the double helix. nih.gov This binding is also influenced by electrostatic interactions. nih.gov While this intercalation mechanism is well-established for the olivacine class, specific studies detailing the binding affinity, sequence selectivity, or binding dynamics of 7-Hydroxyolivacine with DNA are not extensively documented in current literature.

Modulation of Enzymatic Activity: Topoisomerase Inhibition Studies

A crucial consequence of DNA intercalation by olivacine derivatives is the inhibition of DNA topoisomerases. nih.gov These enzymes are vital for resolving topological problems in DNA that arise during processes like replication, transcription, and chromosome segregation. wikipedia.org They work by creating transient breaks in the DNA backbone to allow strands to pass through each other. wikipedia.org

Compounds like olivacine are considered topoisomerase II inhibitors. nih.govnih.gov They act as "topoisomerase poisons," which stabilize the transient complex formed between topoisomerase II and DNA. wikipedia.org This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are highly cytotoxic and can trigger cell death. nih.govwikipedia.org Research on the derivative S16020-2 showed that it stimulates DNA topoisomerase II-mediated DNA cleavage but does not interfere with the catalytic cycle of DNA topoisomerase I. nih.gov Although this compound is structurally related to these known topoisomerase II inhibitors, specific enzymatic inhibition studies to determine its potency and selectivity for topoisomerase I or II have not been detailed.

Influence on Key Cellular Signaling Pathways (e.g., Cell Cycle, Apoptosis)

The DNA damage induced by topoisomerase II inhibition is a potent signal for the activation of cellular surveillance mechanisms, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov By generating irreparable DNA double-strand breaks, olivacine-like compounds can force a cell to halt its progression through the cell cycle, typically at the G2/M checkpoint, to allow time for DNA repair. If the damage is too extensive, the cell is directed to undergo apoptosis. nih.gov

While this is the general pathway elicited by this class of compounds, the direct effect of this compound on specific cell cycle and apoptotic pathways has not been explicitly studied. However, its cytotoxic activity has been evaluated and compared to its parent compound. Research shows that the hydroxylation at the 7-position significantly reduces its cytotoxic potency against leukemia L1210 cells when compared to olivacine and another metabolite, 9-hydroxyolivacine (B1213704). nih.gov This suggests that the structural change diminishes its ability to induce cell death, possibly due to weaker interaction with DNA or topoisomerase II, or due to metabolic deactivation. nih.gov

Comparative Cytotoxicity of Olivacine and its Hydroxylated Metabolites against L1210 Leukemia Cells

| Compound | ID50 (µM) |

|---|---|

| Olivacine | 2.03 |

| 9-Hydroxyolivacine | 0.06 |

| This compound | 12.8 |

Receptor and Protein Target Identification Studies

The principal cellular targets identified for the olivacine class of compounds are DNA and topoisomerase II. nih.govnih.govnih.gov The mechanism of action is primarily understood through the cascade of events following the inhibition of this enzyme. To date, specific studies aimed at identifying other novel protein or receptor targets for this compound have not been reported. The existing research framework positions its biological activity as being directly linked to its interaction with the machinery of DNA replication and repair.

Structure Activity Relationship Sar Investigations of 7 Hydroxyolivacine Derivatives

Impact of Hydroxylation Position on Biological Activities

The position of the hydroxyl (-OH) group on the olivacine (B1677268) scaffold has a profound impact on the molecule's biological activity, particularly its cytotoxicity against cancer cells. Studies have shown that while hydroxylation can significantly enhance activity, the specific position of this modification is crucial.

Detailed research has established that 7-hydroxyolivacine and 9-hydroxyolivacine (B1213704), both metabolites of olivacine, exhibit vastly different cytotoxic profiles. nih.gov In vitro experiments against L1210 leukemia cells revealed that hydroxylation at the C-9 position dramatically increases cytotoxicity. 9-hydroxyolivacine displayed a 50% inhibitory dose (ID50) of 0.06 µM, making it significantly more potent than the parent olivacine (ID50 = 2.03 µM). nih.govresearchgate.net Conversely, hydroxylation at the C-7 position results in a drastic reduction of activity, with this compound showing an ID50 of 12.8 µM. nih.govresearchgate.net This demonstrates that the C-9 position is a critical site for enhancing the desired biological effect, while the C-7 position is detrimental to it. nih.gov

The significance of the C-9 hydroxyl group is a recurring theme in the development of olivacine derivatives. An analysis of numerous active derivatives shows that a significant number possess a hydroxyl group at this position, underscoring its role in increasing antitumor activity. nih.govresearchgate.net This enhancement is attributed to several factors, including an increased affinity for DNA and a greater stabilization of the DNA-topoisomerase II complex, which is a key mechanism of action for this class of compounds. nih.govaacrjournals.org

Table 1: Impact of Hydroxylation Position on In Vitro Cytotoxicity

| Compound | Hydroxylation Position | ID50 vs. L1210 Cells (µM) |

|---|---|---|

| Olivacine | None | 2.03 |

| 9-Hydroxyolivacine | C-9 | 0.06 |

| This compound | C-7 | 12.8 |

Data sourced from Auclair et al., 1987. nih.gov

Effects of Substituent Modifications on Molecular Interactions

The C-9 position, while favorable for a hydroxyl group, is sensitive to other modifications. Replacing the C-9 hydroxyl group with a methylcarbamoyloxymethyl substituent, for instance, leads to a reduction in antitumor activity. nih.gov Similarly, introducing a methoxy (B1213986) group (-OCH3) at the C-9 position generally lowers the activity compared to the hydroxyl equivalent. nih.gov

The C-1 position has been identified as another key site for modification. The addition of alkylamino or carbamoyl (B1232498) moieties at this position can significantly influence cytotoxicity. nih.govmdpi.com For example, introducing a [N,N-(dimethylamino)ethyl]carbamoyl group at the C-1 position has been shown to substantially increase cytostatic properties. bibliotekanauki.pl The nature of the side chain is also important; a derivative with a [N,N-(dimethylamino)ethyl]carbamoyl moiety at C-1 was more potent than a similar compound with a slightly longer [N,N-(dimethylamino)propyl]carbamoyl chain. bibliotekanauki.pl However, simply extending an alkyl chain can sometimes reduce activity. nih.gov These findings suggest that both the presence and the specific structure of substituents at the C-1 position are critical for optimizing interactions with cellular targets. bibliotekanauki.pl

Furthermore, modifications to the pyridine (B92270) nitrogen (N-6) of the pyridocarbazole system are significant. Derivatives featuring a methyl substituent at the N-6 position have demonstrated some of the best activity profiles in both in vitro and in vivo tests. nih.gov

Comparative SAR Analysis within the Olivacine and Ellipticine (B1684216) Series

Olivacine and its isomer ellipticine are both pyridocarbazole alkaloids that share a similar planar, four-ring structure and a common mechanism of action involving DNA intercalation and inhibition of topoisomerase II. nih.govresearchgate.net Due to these similarities, SAR findings from the more extensively studied ellipticine series are often used to inform the development of olivacine derivatives. aacrjournals.org

A key parallel is the importance of the C-9 hydroxyl group. As with olivacine, 9-hydroxyellipticine is a major metabolite, and this hydroxylation is known to increase the compound's cytotoxicity, DNA affinity, and ability to stabilize the topoisomerase II cleavable complex. aacrjournals.org The introduction of a 2-methyl-9-hydroxyellipticinium salt (elliptinium) was a significant development that led to a clinically used drug, highlighting the therapeutic importance of this structural feature. passeidireto.com

However, there are also important differences. Some optimized olivacine derivatives, such as S16020, have demonstrated a broader spectrum of antitumor activity and greater potency compared to ellipticine derivatives and the standard chemotherapeutic drug doxorubicin (B1662922). nih.gov Additionally, studies have observed that olivacine derivatives can have a stronger effect on the p53 tumor suppressor protein level than ellipticine. nih.gov While hydroxylation at C-7 and C-9 is considered a detoxification pathway for ellipticine, certain olivacine derivatives maintain or even gain potent activity with a C-9 hydroxyl group. nih.govmdpi.com This suggests that despite their structural similarities, subtle differences in the olivacine scaffold can be exploited to achieve superior anticancer properties compared to the ellipticine series. mdpi.com

Advanced Spectroscopic and Computational Approaches in 7 Hydroxyolivacine Research

High-Resolution NMR Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool for establishing the molecular architecture and stereochemistry of compounds like 7-Hydroxyolivacine. Through the detailed analysis of chemical shifts, spin-spin coupling constants, and Nuclear Overhauser Effect (NOE) correlations, researchers can precisely map atomic connectivity and spatial relationships within the molecule criver.comleibniz-fmp.deou.edunih.gov. While specific NMR spectral data for this compound were not detailed in the retrieved information, studies on analogous pyrido[4,3-b]carbazole structures frequently utilize a comprehensive suite of NMR experiments, including 1D (¹H, ¹³C) and 2D techniques (COSY, HSQC, HMBC, NOESY), to confirm structural assignments and stereochemical configurations researchgate.net. Computational prediction of NMR chemical shifts is often integrated to corroborate proposed structural models researchgate.netku.edu.

Mass Spectrometry Techniques for Metabolite Identification and Structural Elucidation

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is paramount for the identification and structural elucidation of parent compounds and their metabolites criver.comresearchgate.net. HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and the confirmation of molecular formulas. Coupled with fragmentation analysis (MS/MS), it yields detailed structural information by analyzing the masses of fragment ions, which is crucial for identifying novel compounds or metabolites derived from this compound criver.comku.edulcms.czd-nb.info. Electron Ionization Mass Spectrometry (EIMS) has also been employed in studies of related compounds for structural determination researchgate.net. The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS is a standard industrial approach for metabolite profiling and identification due to its high sensitivity and precision criver.comlcms.cz.

X-ray Crystallography Studies of Related Pyrido[4,3-b]carbazole Structures

X-ray crystallography stands as a definitive technique for ascertaining the three-dimensional atomic structure of crystalline substances anton-paar.comsciencemuseum.org.ukmdpi.comriken.jp. Although direct X-ray crystallographic data specifically for this compound were not present in the provided search results, research on related pyrido[4,3-b]carbazole compounds has leveraged this method. For example, X-ray crystallography has been instrumental in establishing the linear constitution and relative and absolute configurations of octahydro-6H-pyrido[4,3-b]carbazole derivatives researchgate.net. Furthermore, this technique has been applied to determine the structures of protein-inhibitor complexes involving pyrido[4,3-b]carbazole derivatives, offering atomic-level insights into their binding mechanisms within enzyme active sites aacrjournals.org. X-ray crystallography is fundamental for validating proposed molecular structures and understanding their architecture at the highest resolution anton-paar.commdpi.com.

Computational Chemistry: Molecular Docking, Dynamics, and Reactivity Predictions

Computational chemistry methodologies are vital for predicting molecular behavior, intermolecular interactions, and chemical reactivity. Molecular docking simulates the binding process between a ligand and a target receptor, predicting binding poses and affinities, which is a critical step in drug discovery openaccessjournals.comopenaccessjournals.comnih.govnih.gov. Studies involving related alkaloid structures have utilized molecular docking to evaluate their potential as inhibitors against various biological targets nih.gov. Density Functional Theory (DFT) calculations are employed to predict electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of chemical reactivity nih.govscirp.org. Molecular dynamics (MD) simulations can further assess the stability and dynamic behavior of molecular complexes over time nih.govscirp.org. These computational approaches provide predictive insights into the potential interactions of this compound with biological systems and its likely chemical transformations.

Metabolic Transformations of 7 Hydroxyolivacine in Biological Systems

Enzymatic Systems Involved in 7-Hydroxyolivacine BiotransformationThis section would detail which specific enzymes are responsible for the metabolic transformations of this compound. For example, it would identify which CYP450 isoforms (e.g., CYP3A4, CYP2D6) are involved in its oxidation, or which UGT or GST enzymes catalyze its conjugation reactionswikilectures.euupol.czmdpi.com. Information on enzyme kinetics (e.g., Vmax, Km) and potential interactions with other drugs would also be included if available.

Data Tables No data tables can be generated as specific research findings for this compound's metabolism were not found in the provided search results.

Compound List No specific metabolites or related compounds for this compound were identified in the search results.

Comparative Biological Activity Research in Preclinical Models

In Vitro Studies on Cellular Proliferation and Cytotoxicity Mechanisms

Research into the in vitro cytotoxic effects of 7-Hydroxyolivacine reveals a nuanced activity profile, particularly when compared to its parent compound, Olivacine (B1677268), and its isomer, 9-Hydroxyolivacine (B1213704). Studies have primarily focused on its impact on cellular proliferation and cytotoxicity mechanisms, often employing leukemia cell lines such as L1210.

In in vitro assays using the L1210 leukemia cell line, this compound has demonstrated a significantly lower cytotoxic potency compared to 9-Hydroxyolivacine and Olivacine. While Olivacine exhibits an IC50 value of approximately 2.03 µM against L1210 cells, and 9-Hydroxyolivacine shows a substantially lower IC50 of around 0.06 µM, this compound displays an IC50 of approximately 12.8 µM nih.govlookchem.comacs.org. This indicates that the hydroxylation at the C-7 position of the pyrido[4,3-b]carbazole core leads to a marked decrease in in vitro cytotoxicity against this specific cell line nih.govlookchem.comacs.org. For context, other potent olivacine derivatives, such as S16020, have shown IC50 values as low as 0.0041 µM against L1210 cells mdpi.com.

The mechanism of action for olivacine and its derivatives, including those with hydroxyl substitutions, is generally understood to involve DNA intercalation and the inhibition of topoisomerase II acs.orgnih.govlookchem.comnih.govirb.hrumed.plmdpi.comnih.gov. These interactions can lead to DNA damage, cell cycle arrest, and ultimately apoptosis in rapidly proliferating cancer cells irb.hrmdpi.comnih.govmdpi.commdpi.com. While specific studies detailing the precise in vitro mechanism of this compound (such as its effects on apoptosis or cell cycle phases) are less prominent, its structural similarity to olivacine suggests a potential, albeit reduced, engagement with these pathways. The reduced activity of this compound compared to 9-Hydroxyolivacine is attributed to the position of the hydroxyl group, with C-9 hydroxylation enhancing DNA affinity and stabilization of the DNA-topoisomerase II complex, a benefit not observed with C-7 hydroxylation nih.govlookchem.com.

Future Research Directions and Unexplored Academic Avenues

Development of Advanced Synthetic Methodologies for Complex Analogs

The synthesis of 7-Hydroxyolivacine and its derivatives, particularly those with enhanced therapeutic indices, remains a critical area for advancement mdpi.com. Current research indicates that modifications at specific positions of the pyrido[4,3-b]carbazole system, such as C-1, N-2, C-9, and C-11, significantly influence pharmacological activity nih.govmdpi.com. Future research should focus on developing sophisticated synthetic strategies to access a wider array of complex analogs. This includes exploring novel catalytic methods, such as late-stage functionalization or regioselective transformations, to introduce diverse substituents. Furthermore, the application of flow chemistry and green chemistry principles could lead to more efficient, scalable, and environmentally friendly synthesis routes. Investigating biomimetic approaches that mimic natural metabolic pathways, as seen with the formation of 9-hydroxyolivacine (B1213704) from olivacine (B1677268) researchgate.netnih.gov, could also yield novel and potent derivatives. The development of analogs with improved solubility, bioavailability, and reduced off-target effects is paramount for clinical translation.

Table 9.1: Potential Analog Design Strategies for this compound

| Analog Modification Strategy | Rationale for Modification | Potential Outcome |

| A-ring Substitution (e.g., C-9, C-11) | Enhance DNA binding affinity, alter metabolic stability | Improved cytotoxic activity, reduced toxicity |

| C-1 Position Modification | Influence topoisomerase II interaction, modulate cellular uptake | Enhanced efficacy, altered spectrum of activity |

| N-2 Position Alkylation/Functionalization | Impact solubility, pharmacokinetic properties | Improved bioavailability, better drug delivery |

| Introduction of Novel Functional Groups | Target specific cellular pathways, improve target selectivity | Broader therapeutic applications, reduced side effects |

| Stereoselective Synthesis | Control chirality to optimize biological activity | Enhanced potency, reduced off-target interactions |

Comprehensive Omics-Based Investigations of Cellular Responses

Understanding the intricate cellular responses elicited by this compound is crucial for elucidating its full spectrum of biological activities and identifying potential new therapeutic targets. Integrating transcriptomics, proteomics, and metabolomics (multi-omics approach) offers a holistic view of cellular processes affected by the compound nih.govcreative-proteomics.commdpi.comresearchgate.netfrontiersin.orgscirp.orgmdpi.comnih.govnih.gov. Future research should employ these technologies to comprehensively map the molecular landscape altered by this compound exposure. This could involve:

Transcriptomic analysis: Identifying global gene expression changes, including alterations in cell cycle regulation, apoptosis pathways, DNA repair mechanisms, and signaling cascades.

Proteomic analysis: Characterizing changes in protein expression and post-translational modifications to pinpoint key molecular players and validate transcriptomic findings.

Metabolomic analysis: Investigating alterations in cellular metabolic pathways, which can reveal how this compound impacts cellular energy production, biosynthesis, and signaling.

Such integrated analyses can reveal novel cellular targets, identify biomarkers for therapeutic response, and uncover mechanisms of resistance, thereby guiding the rational design of more effective analogs and combination therapies.

Table 9.2: Omics Technologies for Investigating this compound's Cellular Impact

| Omics Technology | Primary Focus | Potential Insights for this compound |

| Transcriptomics | Gene expression profiles | Identification of regulated genes involved in cell cycle, apoptosis, DNA repair, signaling pathways |

| Proteomics | Protein expression and modifications | Validation of gene targets, identification of functional protein networks, discovery of post-translational modifications |

| Metabolomics | Cellular metabolite profiles | Understanding metabolic reprogramming, identifying key metabolic pathways affected, revealing cellular energy status |

| Multi-omics Integration | Holistic cellular response | Comprehensive understanding of molecular mechanisms, identification of key regulatory nodes, biomarker discovery |

Elucidation of Novel Biological Activities Beyond Established Mechanisms

While the anticancer properties of this compound and related pyrido-carbazoles are well-documented, their potential biological activities may extend beyond established mechanisms like DNA intercalation and topoisomerase II inhibition nih.govresearchgate.net. Emerging research areas suggest unexplored avenues:

Neuroprotection: Given the role of the gut-brain axis and microbial metabolites in neurodegenerative diseases, and the general interest in natural products for neuroprotection nih.govnih.govmdpi.comfrontiersin.org, exploring the potential neuroprotective effects of this compound warrants investigation. Its ability to modulate cellular stress responses or interact with neural pathways could be a novel area.

Antimicrobial/Antiviral Activities: While some studies have explored the antimicrobial activity of olivacine derivatives against Mycobacterium tuberculosis researchgate.netnih.gov, a broader screening against various bacterial, fungal, or viral pathogens could reveal new therapeutic applications.

Immunomodulatory Effects: The impact of this compound on immune cell function or inflammatory pathways has not been extensively studied. Investigating its potential to modulate immune responses could open new therapeutic avenues, particularly in combination therapies.

Epigenetic Modulation: Exploring whether this compound or its analogs can influence epigenetic modifications (e.g., DNA methylation, histone acetylation) could reveal novel mechanisms of action and therapeutic potential in diseases driven by epigenetic dysregulation.

Further high-throughput screening assays and targeted mechanistic studies are needed to uncover these potential novel biological activities.

Exploration of this compound in Emerging Research Fields

The versatility of the carbazole (B46965) scaffold, and by extension pyrido-carbazoles, makes them attractive candidates for investigation in emerging research fields.

Targeted Drug Delivery and Nanomedicine: The development of nanocarriers, such as liposomes, nanoparticles, or polymeric systems, is a significant area in drug delivery ajprd.commdpi.com. Investigating the incorporation of this compound into such systems could enhance its targeted delivery to tumor sites, improve its pharmacokinetic profile, and reduce systemic toxicity. Chitosan-based nanomaterials, for instance, are being explored for drug delivery due to their biocompatibility and versatility mdpi.com.

Microbiome Interactions: The gut microbiome's influence on drug metabolism and efficacy is increasingly recognized nih.govnih.govmdpi.commdpi.com. Future research could explore how the gut microbiota metabolizes this compound or how it might interact with the gut microbiome to modulate its therapeutic effects or toxicity. This could also lead to strategies for optimizing treatment based on an individual's microbiome profile.

AI-Driven Drug Discovery and Personalized Medicine: Artificial intelligence (AI) and machine learning are revolutionizing drug discovery by predicting molecular properties, identifying novel drug targets, and optimizing analog design aginganddisease.org. Applying these computational tools to the this compound scaffold could accelerate the identification of highly potent and selective derivatives for personalized cancer therapies.

Combination Therapies: Exploring the synergistic effects of this compound with other anticancer agents, immunotherapies, or radiotherapy could lead to more effective treatment strategies. Understanding the molecular basis for such synergy through omics studies would be critical.

Table 9.4: Emerging Research Fields for this compound Exploration

| Emerging Field | Rationale for Exploration | Potential Impact |

| Nanomedicine/Drug Delivery | Enhance tumor targeting, improve pharmacokinetics, reduce toxicity. | Increased therapeutic efficacy, reduced side effects, novel administration routes. |

| Microbiome Interactions | Understand drug metabolism, identify microbiome-drug synergies/antagonisms, personalized treatment strategies. | Optimized dosing, prediction of treatment response, novel therapeutic targets. |

| AI-Driven Drug Discovery | Accelerate analog design, predict efficacy and toxicity, identify novel molecular targets. | Faster development of optimized drug candidates, personalized treatment approaches. |

| Combination Therapies | Achieve synergistic effects, overcome drug resistance, enhance overall treatment outcomes. | Improved patient outcomes, treatment of resistant cancers, reduced therapeutic burden. |

| Epigenetic Modulation | Uncover novel mechanisms of action, identify new therapeutic targets for epigenetic-driven diseases. | Development of epigenetic drugs based on the pyrido-carbazole scaffold, broader therapeutic applications. |

By pursuing these research directions, the scientific community can significantly advance the understanding and therapeutic application of this compound, potentially leading to novel treatments for various diseases.

Compound List:

this compound

Olivacine

9-Hydroxyolivacine

8-Hydroxyolivacine

9-Methoxyolivacine

8-Methoxyolivacine

S16020

S30972-1

Cryptolepine

Q & A

Basic: What experimental protocols are recommended for synthesizing 7-Hydroxyolivacine, and how can reproducibility be ensured?

Answer: Synthesis should follow established protocols for olivacine derivatives, with modifications to introduce the hydroxyl group. Key steps include:

- Reagent specification : Use high-purity starting materials (≥98%) and document suppliers, batch numbers, and storage conditions to ensure traceability .

- Characterization : Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity (>95%) and structural confirmation. Compare spectral data with literature values for known intermediates .

- Reproducibility : Provide detailed synthetic procedures in the main text (e.g., reaction temperatures, solvent ratios) and deposit extended protocols (e.g., optimization trials, failed routes) in supplementary materials .

Basic: How should researchers validate the identity and purity of this compound in preclinical studies?

Answer:

- Spectroscopic validation : Use tandem techniques (e.g., FTIR for functional groups, X-ray crystallography for absolute configuration). Disclose instrument models and calibration standards .

- Chromatographic methods : Develop a validated HPLC-DAD protocol with retention time matching and spiking experiments to confirm identity. Report mobile phase composition, column type, and detection wavelengths .

- Batch consistency : Analyze three independent synthetic batches using statistical tests (e.g., ANOVA) to ensure ≤5% variability in purity and yield .

Advanced: How can contradictory cytotoxicity data for this compound across cancer cell lines be systematically analyzed?

Answer:

- Experimental controls : Include positive (e.g., doxorubicin) and negative controls (untreated cells) in dose-response assays. Use standardized cell lines from repositories like ATCC to minimize variability .

- Data normalization : Express IC₅₀ values relative to baseline metabolic activity (e.g., MTT assay) and account for cell doubling times .

- Contradiction frameworks : Apply the TRIZ model to identify technical contradictions (e.g., efficacy vs. toxicity) and prioritize variables (e.g., apoptosis markers, ROS levels) for follow-up studies .

Advanced: What strategies are effective in elucidating the mechanism of action of this compound when initial biochemical assays yield inconclusive results?

Answer:

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Use bioinformatics tools (e.g., STRING, KEGG) to map interactions .

- Kinetic studies : Perform time-resolved assays (e.g., fluorescence polarization for DNA intercalation) to distinguish direct binding from downstream effects .

- In silico modeling : Dock this compound into potential targets (e.g., topoisomerase II) using AutoDock Vina and validate predictions with mutagenesis .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Answer:

- Non-linear regression : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals for IC₅₀/EC₅₀ .

- Outlier handling : Apply Grubbs’ test to exclude anomalies and ensure n ≥ 3 biological replicates .

- Power analysis : Predefine sample sizes using tools like G*Power to achieve 80% statistical power (α = 0.05) .

Advanced: How can researchers design a robust in vivo study to evaluate this compound’s pharmacokinetics while addressing interspecies variability?

Answer:

- Species selection : Use two rodent models (e.g., BALB/c mice and Sprague-Dawley rats) to assess metabolic differences. Collect plasma at 0, 1, 4, 8, and 24 hours post-administration .

- Analytical validation : Quantify compound levels via LC-MS/MS with deuterated internal standards. Validate methods per FDA guidelines (precision ±15%, accuracy 85–115%) .

- Compartmental modeling : Apply PK-Sim or NONMEM to estimate parameters (e.g., t₁/₂, Vd) and extrapolate human doses .

Advanced: What methodologies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Answer:

- Bioavailability optimization : Test formulations (e.g., liposomal encapsulation) to enhance solubility and tissue penetration. Compare AUC(0–24h) in plasma/tumor homogenates .

- Microdialysis : Measure free drug concentrations in tumor interstitial fluid to correlate with target engagement .

- Resistance assays : Co-culture cancer cells with stromal components (e.g., fibroblasts) to mimic in vivo microenvironments and identify compensatory pathways .

Basic: How should researchers structure a manuscript reporting this compound’s antitumor activity to meet journal standards?

Answer:

- Abstract : Limit to 200 words, highlighting IC₅₀ values, key mechanisms (e.g., apoptosis induction), and novelty .

- Results/Discussion integration : Use subheadings (e.g., “Cytotoxicity in Triple-Negative Breast Cancer Models”) to link data to hypotheses. Cite conflicting literature in the discussion .

- Supplementary data : Deposit raw spectra, dose-response curves, and computational models in repositories like Figshare with persistent DOIs .

Advanced: What ethical and methodological considerations apply when transitioning this compound from preclinical to early-phase clinical trials?

Answer:

- Toxicology profiling : Conduct GLP-compliant studies in two species (rodent and non-rodent) with histopathology and organ weight analyses .

- Dose escalation design : Use a 3+3 phase I trial model, monitoring dose-limiting toxicities (DLTs) like hepatotoxicity .

- Regulatory alignment : Follow ICH S9 guidelines for anticancer agents to streamline FDA/EMA submissions .

Basic: How can researchers ensure rigorous literature review practices when contextualizing this compound’s novelty?

Answer:

- Database selection : Search PubMed, SciFinder, and Web of Science using controlled vocabulary (e.g., MeSH terms: “Antineoplastic Agents, Alkaloids”).

- Citation chaining : Track references from seminal papers (e.g., 1985 olivacine study by Jardillier et al.) to identify knowledge gaps .

- Novelty assessment : Use DistillerSR to systematically compare reported activities (e.g., logP, IC₅₀ ranges) against prior derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.